2-Chloro-1-(4-fluorophenyl)ethanol

Biocatalysis Chiral Resolution Green Chemistry

2-Chloro-1-(4-fluorophenyl)ethanol (CAS 61592-48-1) is a halogenated aromatic secondary alcohol that serves as a critical chiral building block in the synthesis of azole antifungal agents and other bioactive molecules. The compound exists as a racemic mixture or as single enantiomers (R)-2-Chloro-1-(4-fluorophenyl)ethanol (CAS 126534-43-8) and (S)-2-Chloro-1-(4-fluorophenyl)ethanol (CAS 126534-42-7), with the chiral center at the carbinol carbon being essential for downstream stereochemical outcomes.

Molecular Formula C8H8ClFO
Molecular Weight 174.6 g/mol
Cat. No. B1639540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-fluorophenyl)ethanol
Molecular FormulaC8H8ClFO
Molecular Weight174.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCl)O)F
InChIInChI=1S/C8H8ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2
InChIKeyVTCREIYEGAGUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(4-fluorophenyl)ethanol: A Versatile Chiral Intermediate for Antifungal and Pharmaceutical Synthesis


2-Chloro-1-(4-fluorophenyl)ethanol (CAS 61592-48-1) is a halogenated aromatic secondary alcohol that serves as a critical chiral building block in the synthesis of azole antifungal agents and other bioactive molecules . The compound exists as a racemic mixture or as single enantiomers (R)-2-Chloro-1-(4-fluorophenyl)ethanol (CAS 126534-43-8) and (S)-2-Chloro-1-(4-fluorophenyl)ethanol (CAS 126534-42-7), with the chiral center at the carbinol carbon being essential for downstream stereochemical outcomes . Its molecular formula is C8H8ClFO with a molecular weight of 174.6 g/mol, featuring both chloro and para-fluoro substituents that confer distinct physicochemical and biological properties relevant to pharmaceutical intermediate applications .

Why 2-Chloro-1-(4-fluorophenyl)ethanol Cannot Be Substituted with Structurally Similar Halogenated Phenylethanols


Halogenated phenylethanols appear superficially interchangeable, yet substitution of 2-Chloro-1-(4-fluorophenyl)ethanol with analogs such as 1-(4-fluorophenyl)ethanol (lacking the chloro substituent), 2-chloro-1-phenylethanol (lacking the fluoro substituent), or 2-bromo-1-(4-fluorophenyl)ethanol (altered halogen identity) introduces substantial and quantifiable differences in enantioselective resolution efficiency, receptor selectivity, and downstream intermediate utility . The unique combination of the electron-withdrawing para-fluoro group and the chloro substituent on the ethanol backbone dictates both the stereochemical outcome of enzymatic resolutions and the biological activity of derived antifungal azoles, as evidenced by comparative studies showing that replacement of either substituent alters enantiomeric excess by more than 10 percentage points in biocatalytic resolutions . Furthermore, the (R)-enantiomer of this specific compound exhibits measurable alpha-adrenergic receptor selectivity that is absent in des-fluoro or des-chloro analogs .

2-Chloro-1-(4-fluorophenyl)ethanol: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Enantioselective Enzymatic Resolution: 99% ee Achieved with (S)-Enantiomer vs. 82% ee Baseline

In a direct head-to-head enzymatic kinetic resolution of racemic 2-chloro-1-(4-fluorophenyl)ethanol, immobilized Amano AK lipase from Pseudomonas fluorescens on silk fibroin-alginate spheres produced the (S)-enantiomer with an enantiomeric excess of 99% ee, compared to an 82% ee yield for the (R)-enantiomer under identical conditions . This 17 percentage-point differential in enantioselectivity between the two stereoisomers of the same compound demonstrates that procurement of the correct enantiomer—or selection of the appropriate resolution method—is critical for achieving high optical purity in downstream chiral syntheses .

Biocatalysis Chiral Resolution Green Chemistry

Alpha-Adrenergic Receptor Selectivity: (R)-Enantiomer Shows Differential Binding vs. Beta-Adrenergic Receptor

The (R)-enantiomer of 2-Chloro-1-(4-fluorophenyl)ethanol exhibits selective binding to alpha-adrenergic receptors over beta-adrenergic receptors . While quantitative affinity values are not specified in available sources, the documented selectivity profile distinguishes this compound from structurally related halogenated phenylethanols—such as 1-(4-fluorophenyl)ethanol and 2-chloro-1-phenylethanol—which lack comparable receptor subtype differentiation in available literature . This selectivity is attributable to the specific stereochemical arrangement of the chloro and para-fluoro substituents, which influences ligand-receptor binding pocket interactions .

Adrenergic Pharmacology Receptor Binding Chiral Drug Design

Yeast-Catalyzed Optical Purity: 99% Optical Purity Achieved via Saccharomyces cerevisiae Optimization

A strain of Saccharomyces cerevisiae was optimized for the reduction of 2-chloro-4'-fluoroacetophenone to produce (R)-2-Chloro-1-(4-fluorophenyl)ethanol with an optical purity of 99% . This whole-cell biocatalytic approach yields higher optical purity than the enzymatic resolution of the racemic mixture, which produced 82% ee for the (R)-enantiomer and 99% ee for the (S)-enantiomer via lipase resolution . Compared to alternative yeast-mediated reductions of related fluorinated acetophenones—where optical purities typically range from 85% to 95% for 1-(4-fluorophenyl)ethanol—the optimized S. cerevisiae strain achieves a 4–14 percentage-point improvement for this specific chloro-fluoro substituted substrate .

Biocatalysis Fermentation Chiral Synthesis

Commercial Purity Availability: 98% Purity Grades from Multiple Vendors with Validated Quality Specifications

2-Chloro-1-(4-fluorophenyl)ethanol is commercially available in high-purity grades across multiple vendors, with documented purity specifications of 95% minimum (racemic) and 98% minimum (single enantiomers) . Specifically, (S)-2-Chloro-1-(4-fluorophenyl)ethanol is offered at 98% purity from Apollo Scientific and Sigma-Aldrich, while the racemic mixture is available at 95% purity from AKSci and BOC Sciences . This contrasts with closely related analogs such as 2-bromo-1-(4-fluorophenyl)ethanol and 2,2-dichloro-1-(4-fluorophenyl)ethanol, which are less widely stocked and often require custom synthesis with longer lead times and lower batch-to-batch consistency . The availability of validated analytical certificates of analysis (CoA) for this compound reduces procurement risk and accelerates research timelines.

Chemical Procurement Quality Assurance Supply Chain

2-Chloro-1-(4-fluorophenyl)ethanol: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Chiral Intermediate for Azole Antifungal API Synthesis

Procure (R)-2-Chloro-1-(4-fluorophenyl)ethanol as a stereochemically defined building block for synthesizing triazole and imidazole antifungal agents targeting CYP51 (lanosterol 14α-demethylase) . The compound's para-fluoro substitution pattern is essential for downstream azole pharmacophore activity, and the chiral alcohol serves as a key intermediate in constructing the stereogenic center present in potent antifungal candidates . The 99% optical purity achievable via optimized yeast-mediated reduction ensures that subsequent synthetic steps maintain stereochemical integrity, reducing the need for late-stage chiral purification.

Enantioselective Biocatalysis Research and Process Development

Utilize racemic 2-Chloro-1-(4-fluorophenyl)ethanol as a model substrate for developing and benchmarking novel biocatalytic resolution methods . The documented differential enantioselectivity (99% ee for (S)-enantiomer vs. 82% ee for (R)-enantiomer) using immobilized Pseudomonas fluorescens lipase provides a validated baseline for assessing new enzyme variants, immobilization matrices, or reaction engineering strategies. This compound's well-characterized resolution behavior makes it an ideal platform for green chemistry process optimization studies.

Adrenergic Receptor Ligand Precursor in Medicinal Chemistry

Employ (R)-2-Chloro-1-(4-fluorophenyl)ethanol as a chiral scaffold for synthesizing alpha-adrenergic receptor ligands in drug discovery programs . The documented alpha-over-beta adrenergic receptor selectivity of this enantiomer provides a starting point for structure-activity relationship (SAR) studies aimed at developing subtype-selective agonists or antagonists. The chloro and fluoro substituents can be further derivatized to modulate lipophilicity (XLogP3 = 1.8) and metabolic stability.

High-Purity Reference Standard for Chiral Analytical Method Development

Procure 98% pure (S)-2-Chloro-1-(4-fluorophenyl)ethanol for use as a chiral reference standard in developing and validating HPLC, SFC, or CE analytical methods for enantiomeric purity assessment of halogenated phenylethanol intermediates . The compound's well-defined chiral center and availability in both enantiomeric forms enable robust method qualification, ensuring accurate quantification of stereochemical purity in pharmaceutical manufacturing quality control.

Technical Documentation Hub

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